molecular formula C8H5BF3NO2 B1463864 4-Cyano-3-(trifluoromethyl)phenylboronic acid CAS No. 915299-32-0

4-Cyano-3-(trifluoromethyl)phenylboronic acid

Cat. No. B1463864
CAS RN: 915299-32-0
M. Wt: 214.94 g/mol
InChI Key: YBQDFMCBPJKZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biomaterial or organic compound in life science research . It has an empirical formula of C8H5BF3NO2 and a molecular weight of 214.94 .


Synthesis Analysis

The synthesis of 4-Cyano-3-(trifluoromethyl)phenylboronic acid can be achieved through various methods. One such method involves the use of 4-Aminobenzotrifluoride and Bis(pinacolato)diboron . It can also be used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 4-Cyano-3-(trifluoromethyl)phenylboronic acid can be represented by the SMILES string OB(C1=CC=C(C(F)(F)F)C=C1C#N)O . The InChI code is 1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H .


Chemical Reactions Analysis

4-Cyano-3-(trifluoromethyl)phenylboronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in site-selective Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical form of 4-Cyano-3-(trifluoromethyl)phenylboronic acid is solid . It has a molecular weight of 214.94 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used widely in organic synthesis for creating carbon-carbon bonds between two different types of organoboron compounds and organic halides .

Aerobic Oxidative Cross-Coupling

It’s also involved in aerobic oxidative cross-coupling reactions . These reactions are a type of cross-coupling reaction that occur in the presence of oxygen, and are used to form biaryl compounds .

Microwave-Assisted Petasis Reactions

The compound is used in microwave-assisted Petasis reactions . These reactions are a type of multi-component reaction that combines an amine, a boronic acid, and a vinyl or aryl halide to form substituted amines .

Rhodium-Catalyzed Addition Reactions

It’s involved in rhodium-catalyzed addition reactions . These reactions involve the addition of a boronic acid to an aldehyde or imine in the presence of a rhodium catalyst .

Synthesis of Biologically Active Molecules

This compound is used in the synthesis of biologically active molecules . These could include pharmaceuticals or other compounds with biological activity .

Liquid Crystalline Fluorobiphenylcyclohexenes Synthesis

Although not directly related to “4-Cyano-3-(trifluoromethyl)phenylboronic acid”, a similar compound “3-Fluorophenylboronic acid” has been used to make novel liquid crystalline fluorobiphenylcyclohexenes by palladium-catalyzed cross-couplings . It’s plausible that “4-Cyano-3-(trifluoromethyl)phenylboronic acid” could have similar applications.

Synthesis of o-Phenylphenols

Again, a similar compound “3-Fluorophenylboronic acid” has been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . It’s possible that “4-Cyano-3-(trifluoromethyl)phenylboronic acid” could be used in a similar manner.

Future Directions

4-Cyano-3-(trifluoromethyl)phenylboronic acid can be used as a biochemical reagent in life science research . Its future directions could involve its use in the development of new biochemical materials or organic compounds.

properties

IUPAC Name

[4-cyano-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQDFMCBPJKZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681547
Record name [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-(trifluoromethyl)phenylboronic acid

CAS RN

915299-32-0
Record name [4-Cyano-3-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Cyano-3-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Cyano-3-(trifluoromethyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.